molecular formula C5H7ClN2O2 B12356671 6-Chloro-5-methyl-1,3-diazinane-2,4-dione

6-Chloro-5-methyl-1,3-diazinane-2,4-dione

Katalognummer: B12356671
Molekulargewicht: 162.57 g/mol
InChI-Schlüssel: FKNGXUPDLIQOGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1,3-diazinane-2,4-dione typically involves the chlorination of 5-methyl-1,3-diazinane-2,4-dione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of 5-methyl-1,3-diazinane-2,4-dione.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-azido-5-methyl-1,3-diazinane-2,4-dione or 6-thiocyanato-5-methyl-1,3-diazinane-2,4-dione.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-methyl-1,3-diazinane-2,4-dione.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-1,3-diazinane-2,4-dione: Lacks the chlorine atom, leading to different reactivity and biological activity.

    6-Bromo-5-methyl-1,3-diazinane-2,4-dione: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and potency.

    6-Chloro-1,3-diazinane-2,4-dione: Lacks the methyl group, leading to different steric and electronic properties.

Uniqueness

6-Chloro-5-methyl-1,3-diazinane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical and biological properties. The combination of these substituents can enhance its reactivity and selectivity in various applications.

Eigenschaften

Molekularformel

C5H7ClN2O2

Molekulargewicht

162.57 g/mol

IUPAC-Name

6-chloro-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h2-3H,1H3,(H2,7,8,9,10)

InChI-Schlüssel

FKNGXUPDLIQOGD-UHFFFAOYSA-N

Kanonische SMILES

CC1C(NC(=O)NC1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.